molecular formula C13H16O B14493897 7-Phenylhept-4-enal CAS No. 65018-57-7

7-Phenylhept-4-enal

Cat. No.: B14493897
CAS No.: 65018-57-7
M. Wt: 188.26 g/mol
InChI Key: KPCGXCLDVKWCTE-UHFFFAOYSA-N
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Description

7-Phenylhept-4-enal: is an organic compound with the molecular formula C₁₃H₁₆O . It is characterized by a phenyl group attached to a heptenal chain, specifically at the 7th position. This compound is notable for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, making it a subject of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-4-enal typically involves the reaction of 3-butynylbenzene with various reagents. One common method includes the use of Rh(III)-catalyzed diastereoselective C–H bond addition/cyclization cascade . This reaction is carried out under a nitrogen atmosphere using oven-dried glassware and purified solvents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylhept-4-enal undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products:

Scientific Research Applications

Chemistry: 7-Phenylhept-4-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .

Mechanism of Action

The mechanism of action of 7-Phenylhept-4-enal involves its interaction with molecular targets through its aldehyde and phenyl groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π stacking interactions. These interactions can influence various biochemical pathways, making this compound a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

    7-Phenylhept-4-yn-3-one: This compound has a similar heptenal chain but with a triple bond at the 4th position.

    7-Phenylheptanoic acid: The oxidized form of 7-Phenylhept-4-enal.

    7-Phenylheptanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

65018-57-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-4-enal

InChI

InChI=1S/C13H16O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-12H,3,5,8-9H2

InChI Key

KPCGXCLDVKWCTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCCC=O

Origin of Product

United States

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